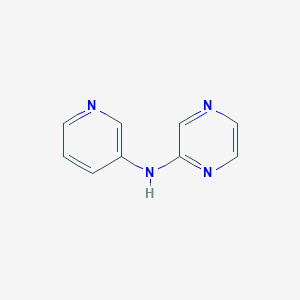

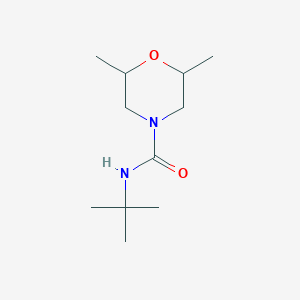

N-(3-Pyridyl)pyrazine-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazinamide analogues, which are similar to “N-(3-Pyridyl)pyrazine-2-amine”, generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides. These acyl chlorides, when treated with amines, give pyrazine-2-carboxamides . Another method involves the reaction of α-bromoketones and 2-aminopyridine under different conditions .Molecular Structure Analysis

The molecular structures of the complexes have been optimized using AM1 and PM3 methods . The binding set of Ru (III) complex with 2,3-bis- (2-pyridyl)pyrazine includes nitrogen of the azomethine group and pyridyl ring .Chemical Reactions Analysis

“N-(3-Pyridyl)pyrazine-2-amine” and its analogues have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Aplicaciones Científicas De Investigación

Chemodivergent Synthesis

“N-(pyridin-3-yl)pyrazin-2-amine” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions . The compound is formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free .

Biological Evaluation as CDK2 Inhibitors

The compound has been evaluated as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . This makes it a potential candidate for cancer therapy .

Anti-Tubercular Agents

“N-(pyridin-3-yl)pyrazin-2-amine” has been studied for its potential as an anti-tubercular agent . The compound’s effectiveness was measured using an in vitro MTT assay .

Pyrrolopyrazine Derivatives

The compound is a key component in the synthesis of pyrrolopyrazine derivatives . These derivatives have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Synthesis of Azapentalenes

“N-(pyridin-3-yl)pyrazin-2-amine” has been used in the synthesis of azapentalenes . This involves the displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole .

Pharmaceutical Applications

Due to its varied medicinal applications, “N-(pyridin-3-yl)pyrazin-2-amine” serves as a pharmacophore for many molecules with significant biological and therapeutic value . It is particularly used in the synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which have received great attention in recent years .

Safety and Hazards

Mecanismo De Acción

Target of Action

N-(pyridin-3-yl)pyrazin-2-amine is a complex organic compound that is used in various research applications . .

Mode of Action

It is known that this compound is a type of aromatic amine, which typically interacts with its targets through various chemical reactions .

Biochemical Pathways

It is known that aromatic amines like this compound can participate in a variety of biochemical reactions .

Pharmacokinetics

It is stable at room temperature and has a certain degree of solubility .

Result of Action

It is known that this compound is used in various research applications .

Action Environment

It is known that this compound is stable at room temperature and has a certain degree of solubility .

Propiedades

IUPAC Name |

N-pyridin-3-ylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c1-2-8(6-10-3-1)13-9-7-11-4-5-12-9/h1-7H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMAYHWGGMYNMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NC=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-3-yl)pyrazin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2386718.png)

![(3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2386728.png)

![[3,5-Bis(trifluoromethyl)phenyl]-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2386730.png)

![Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride](/img/structure/B2386733.png)

![3-(2-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2386734.png)

![N-[(4-Methoxythian-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2386735.png)

![Ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate](/img/structure/B2386737.png)